
6-Amino-5-benzylamino-1-methyluracil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-5-benzylamino-1-methyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of amino and benzylamino groups at the 6th and 5th positions, respectively, and a methyl group at the 1st position of the uracil ring. Its molecular formula is C12H14N4O2, and it has a molecular weight of 246.27 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-benzylamino-1-methyluracil typically involves the modification of uracil derivatives. One common method includes the reaction of 6-chlorouracil with benzylamine under specific conditions to introduce the benzylamino group at the 5th position. The amino group at the 6th position can be introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
6-Amino-5-benzylamino-1-methyluracil undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can modify the functional groups, such as converting the amino groups to amines.
Substitution: Nucleophilic substitution reactions are common, especially at the amino and benzylamino positions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Benzylamine, ammonia.
Major Products Formed
The major products formed from these reactions include various substituted uracil derivatives, which can have different functional groups depending on the reagents and conditions used .
科学的研究の応用
6-Amino-5-benzylamino-1-methyluracil has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antiviral and anticancer treatments.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
作用機序
The mechanism of action of 6-Amino-5-benzylamino-1-methyluracil involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of nucleic acid synthesis and interference with protein function. These interactions can lead to various biological effects, such as antiviral or anticancer activity .
類似化合物との比較
Similar Compounds
6-Amino-1-methyluracil: Lacks the benzylamino group, making it less hydrophobic and potentially less interactive with certain biological targets.
5-Benzylamino-1-methyluracil: Lacks the amino group at the 6th position, which may affect its reactivity and binding properties.
6-Amino-5-methylaminouracil: Similar structure but with a methyl group instead of a benzyl group, altering its chemical and biological properties
Uniqueness
6-Amino-5-benzylamino-1-methyluracil is unique due to the presence of both amino and benzylamino groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry .
特性
CAS番号 |
70404-28-3 |
|---|---|
分子式 |
C12H14N4O2 |
分子量 |
246.27 g/mol |
IUPAC名 |
6-amino-5-(benzylamino)-1-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H14N4O2/c1-16-10(13)9(11(17)15-12(16)18)14-7-8-5-3-2-4-6-8/h2-6,14H,7,13H2,1H3,(H,15,17,18) |
InChIキー |
AVLHUERSENISNJ-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C(=O)NC1=O)NCC2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


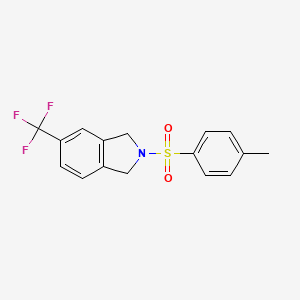

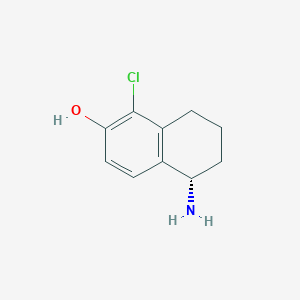
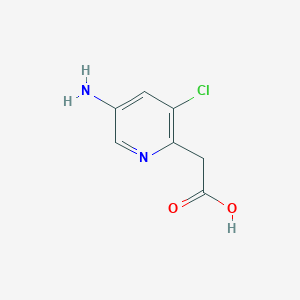
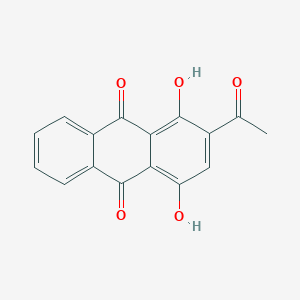
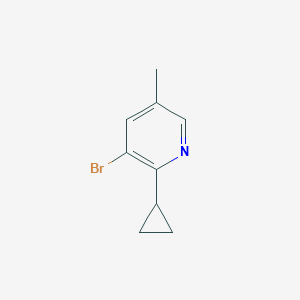
![2'-((2-Methoxy-9H-fluoren-3-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15248513.png)
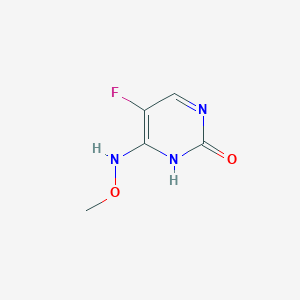
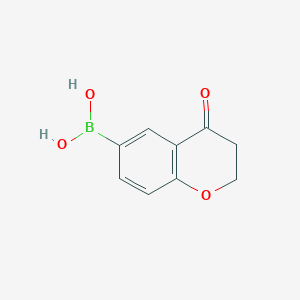
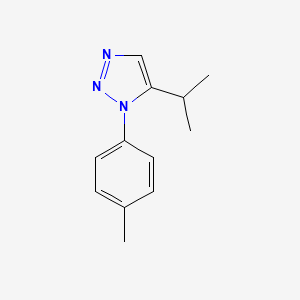
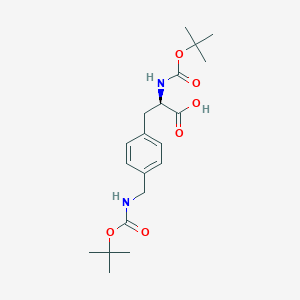
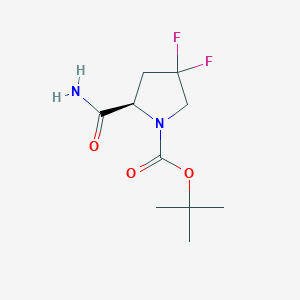
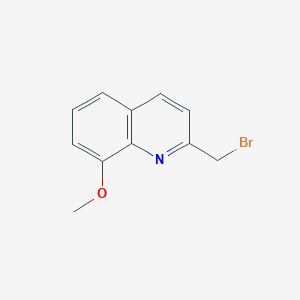
![5-Tert-butyl 3-ethyl 1-(1-((benzyloxy)carbonyl)piperidin-4-YL)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate](/img/structure/B15248548.png)
